2-Propylhept-6-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propylhept-6-en-1-ol”, also known as “6-Propyl-1-hepten-7-ol”, is an intermediate in the synthesis of 6-Hydroxy Monopropylheptylphthalate . It is a colorless, waxy solid and is used in various industrial applications .

Synthesis Analysis

“2-Propylhept-6-en-1-ol” is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .Molecular Structure Analysis

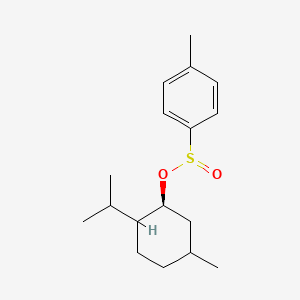

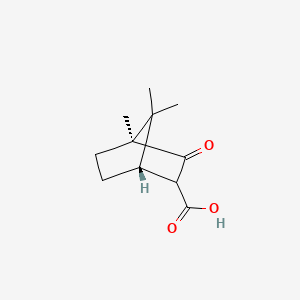

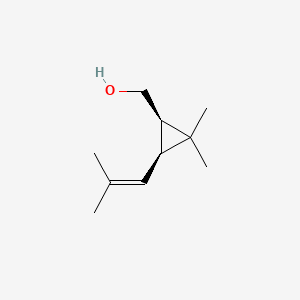

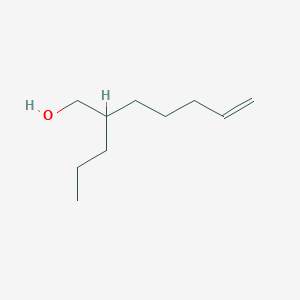

The molecular weight of “2-Propylhept-6-en-1-ol” is 156.27 . The molecular formula is C10H20O . The InChI key is FEIHNVWQEKXNGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Propylhept-6-en-1-ol” is a pale-yellow oil . It has a solubility in dichloromethane and methanol . The compound has a topological polar surface area of 20.2Ų .科学的研究の応用

Hydrocarbonylation Reactions : 2-Propylhept-6-en-1-ol is used in hydrocarbonylation reactions. Simpson et al. (1996) described the hydrocarbonylation of prop-2-en-1-ol, resulting in compounds like butane-1,4-diol and 2-methylpropan-1-ol, showcasing its utility in producing various chemicals (Simpson et al., 1996).

Synthesis of But-3-en-1-ols : Masuyama et al. (1999) investigated the syn-diastereoselective carbonyl allylation of 1- or 3-substituted prop-2-en-1-ols, leading to the formation of syn-1,2-disubstituted but-3-en-1-ols (Masuyama et al., 1999).

Pheromone Synthesis : Jones et al. (1975) utilized a compound derived from 2-Propylhept-6-en-1-ol in synthesizing insect pheromones, demonstrating its application in entomology and agriculture (Jones et al., 1975).

Formation of Dihydrofuran Derivatives : Funayama et al. (2005) detailed the formation of fluorescent dihydrofuran derivatives from 1,1-Disubstituted 3-aryl-2-propyn-1-ols, a class of compounds related to 2-Propylhept-6-en-1-ol (Funayama et al., 2005).

Catalysis and Reaction Mechanisms : Bugarčić et al. (2010) explored the phenylselenoetherification of a related compound, providing insights into catalytic mechanisms and reactions relevant to 2-Propylhept-6-en-1-ol (Bugarčić et al., 2010).

Synthesis of Enals and Alcohols : Studies like those by Toussaint and Suffert (2003) have shown the generation of various compounds from similar reactants, contributing to the understanding of the reactivity and applications of 2-Propylhept-6-en-1-ol (Toussaint & Suffert, 2003).

Flavouring in Animal Feed : Westendorf (2012) discussed the safety and efficacy of certain alcohols, including tertiary alcohols like 2-Propylhept-6-en-1-ol, as flavourings in animal feed, demonstrating its potential application in the food industry (Westendorf, 2012).

Biodiesel Production : Modi et al. (2006) utilized propan-2-ol, a compound related to 2-Propylhept-6-en-1-ol, in the lipase-catalyzed preparation of biodiesel, indicating potential applications in renewable energy (Modi et al., 2006).

Safety And Hazards

特性

IUPAC Name |

2-propylhept-6-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhept-6-en-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。